2-O-Ethyl ascorbic acid
Overview
Description
2-O-Ethyl ascorbic acid is a derivative of ascorbic acid, commonly known as vitamin C. This compound is known for its stability and enhanced skin penetration compared to its parent molecule. It retains the antioxidant properties of ascorbic acid, making it a valuable ingredient in cosmetic and pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-ethyl ascorbic acid typically involves the ethylation of ascorbic acid. One common method is the reaction of ascorbic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as enzymatic synthesis. Enzymes like sucrose phosphorylase can be used to catalyze the transfer of an ethyl group to ascorbic acid, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-O-ethyl ascorbic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to neutralize free radicals.
Substitution: The ethyl group can be substituted under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: It can reduce compounds like ferric ions to ferrous ions.
Substitution: Reagents like halogens can facilitate substitution reactions
Major Products:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of various oxidants.
Substitution: Ethyl-substituted derivatives
Scientific Research Applications
2-O-ethyl ascorbic acid has a wide range of applications in scientific research:
Chemistry: Used as a stable antioxidant in various chemical formulations.
Biology: Studied for its role in reducing oxidative stress in biological systems.
Medicine: Investigated for its potential in skin whitening, anti-aging, and wound healing treatments.
Industry: Utilized in cosmetic products for its skin-brightening and anti-aging properties .
Mechanism of Action
The primary mechanism of action of 2-O-ethyl ascorbic acid involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It also enhances collagen synthesis by stabilizing collagen molecules and promoting the activity of enzymes involved in collagen production. Additionally, it inhibits the enzyme tyrosinase, reducing melanin production and leading to skin whitening .
Comparison with Similar Compounds
Ascorbic Acid (Vitamin C): The parent molecule, less stable and less effective in skin penetration.
Magnesium L-ascorbyl-2-phosphate: A stable derivative used in skin care products.
Sodium Ascorbyl Phosphate: Another stable derivative with similar applications.
Ascorbyl Glucoside: Known for its stability and skin-brightening effects
Uniqueness: 2-O-ethyl ascorbic acid stands out due to its enhanced stability and better skin penetration compared to ascorbic acid. It combines the antioxidant properties of vitamin C with improved efficacy in topical applications, making it a preferred choice in cosmetic formulations .
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-ethoxy-3-hydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-2-13-7-5(11)6(4(10)3-9)14-8(7)12/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRFOOHMMLYYNW-UJURSFKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(OC1=O)C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C([C@H](OC1=O)[C@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150198 | |
Record name | 2-O-Ethyl ascorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112894-37-8 | |
Record name | 2-O-Ethyl ascorbic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112894378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-O-Ethyl ascorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-O-ETHYL ASCORBIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801M14RK9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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